molecular formula C9H5Br3N2 B12870161 5-Bromo-8-(dibromomethyl)quinoxaline

5-Bromo-8-(dibromomethyl)quinoxaline

Cat. No.: B12870161
M. Wt: 380.86 g/mol
InChI Key: QYBQAFXHVPMHFU-UHFFFAOYSA-N
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Description

5-Bromo-8-(dibromomethyl)quinoxaline is a multifunctional halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a synthetic intermediate, its structure is tailored for further functionalization; the reactive dibromomethyl group is a key handle for molecular diversification, serving as a precursor for other derivatives through nucleophilic substitution or as a starting point for the synthesis of epoxide-containing compounds, which are crucial scaffolds in developing bioactive molecules . Quinoxaline cores, in general, are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-tubercular properties . Specifically, structural analogues like 2-(dibromomethyl)quinoxaline have been successfully used to create novel compounds exhibiting potent anti-proliferative activity against neuroblastoma cell lines, demonstrating the value of this chemical class in oncology research . The presence of multiple halogen atoms on the quinoxaline scaffold enhances its potential to interact with various biological targets and increases its utility in cross-coupling reactions for constructing more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the material safety data sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Br3N2

Molecular Weight

380.86 g/mol

IUPAC Name

5-bromo-8-(dibromomethyl)quinoxaline

InChI

InChI=1S/C9H5Br3N2/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-4,9H

InChI Key

QYBQAFXHVPMHFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(Br)Br)N=CC=N2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 5 Bromo 8 Dibromomethyl Quinoxaline

Oxidation Reactions of Dibromomethyl Groups on Quinoxaline (B1680401)

The dibromomethyl group is at the same oxidation level as an aldehyde and can be readily converted to the corresponding carbonyl group through hydrolysis. This transformation is a common and efficient method for the synthesis of aromatic and heteroaromatic aldehydes.

The hydrolysis of the dibromomethyl group on the 5-bromo-8-(dibromomethyl)quinoxaline to yield 5-bromoquinoxaline-8-carbaldehyde can be achieved under various conditions. Typically, this involves treatment with water, often in the presence of an acid or a base to facilitate the reaction. A common method involves heating the compound in an aqueous solvent system. The reaction proceeds through a geminal diol intermediate which readily eliminates water to form the stable aldehyde. Silver nitrate in aqueous ethanol can also be employed to promote this transformation, where the silver ions assist in the removal of the bromide ions.

Further oxidation of the resulting 5-bromoquinoxaline-8-carbaldehyde to the corresponding carboxylic acid, 5-bromoquinoxaline-8-carboxylic acid, can be accomplished using standard oxidizing agents for aldehydes, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions.

Starting MaterialReagents and ConditionsProductTransformation
This compoundH₂O, heat or mild acid/base5-Bromoquinoxaline-8-carbaldehydeOxidation/Hydrolysis
5-Bromoquinoxaline-8-carbaldehydeKMnO₄, H⁺, heat5-Bromoquinoxaline-8-carboxylic acidOxidation

Reduction Chemistry of Brominated Quinoxaline Derivatives

The reduction of this compound can proceed via several pathways, depending on the reagents and reaction conditions employed. Selective reduction of either the dibromomethyl group, the bromine substituent, or the quinoxaline ring system is possible.

Catalytic hydrogenation is a powerful tool for these transformations. Using a palladium on carbon catalyst (Pd/C) with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium formate, can lead to different outcomes. heteroletters.org Under mild conditions, it is possible to selectively reduce the dibromomethyl group to a methyl group, yielding 5-bromo-8-methylquinoxaline. This reaction proceeds via the stepwise hydrogenolysis of the carbon-bromine bonds.

More forcing conditions or the use of specific catalysts could lead to the reduction of the bromine atom on the quinoxaline ring, a process known as dehalogenation, to give 8-(dibromomethyl)quinoxaline. It is also conceivable that under vigorous hydrogenation conditions (high pressure and temperature), both the dibromomethyl group and the aryl bromide could be reduced, and even the pyrazine (B50134) ring of the quinoxaline system could be hydrogenated to form a tetrahydroquinoxaline derivative. researchgate.netacs.org For instance, a new, clean, and effective synthetic method for the selective reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline has been developed. atauni.edu.tr

Starting MaterialReagents and ConditionsProbable Major ProductType of Reduction
This compoundH₂, Pd/C, mild conditions5-Bromo-8-methylquinoxalineHydrogenolysis of C-Br (alkyl)
This compoundH₂, Pd/C, specific conditions8-(Dibromomethyl)quinoxalineDehalogenation (aryl)
This compoundH₂, Raney Ni, high pressure/temp8-Methyl-1,2,3,4-tetrahydroquinoxalineRing Hydrogenation & Hydrogenolysis

Nucleophilic Substitution Reactions on the Halogenated Quinoxaline Ring System

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The bromine atom and the dibromomethyl group on this compound provide two distinct sites for nucleophilic attack.

Reactions at the Bromine-Substituted Positions

The bromine atom at the C-5 position is susceptible to displacement by a variety of nucleophiles. This is a classic SNAr reaction, where the rate is enhanced by the electron-withdrawing nature of the fused pyrazine ring. libretexts.org Typical nucleophiles that can be employed include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide would be expected to yield 5-methoxy-8-(dibromomethyl)quinoxaline.

Furthermore, the bromo substituent provides a handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. nih.govyoutube.com For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 5-aryl-8-(dibromomethyl)quinoxaline derivative. nih.gov

Reaction TypeNucleophile/Coupling PartnerCatalyst/BaseProduct Type
SNArRO⁻, RS⁻, R₂NH-5-Substituted-8-(dibromomethyl)quinoxaline
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Aryl-8-(dibromomethyl)quinoxaline
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-8-(dibromomethyl)quinoxaline

Transformations Involving the Dibromomethyl Moiety

The dibromomethyl group can also be a site for nucleophilic substitution. The two bromine atoms can be displaced by nucleophiles, although this typically requires harsher conditions than the SNAr reaction on the ring. For example, reaction with a strong nucleophile like sodium cyanide could potentially lead to the formation of a dinitrile.

A more common transformation is the reaction with silver salts in the presence of a nucleophile. For instance, treatment with silver acetate in acetic acid would likely lead to the formation of the corresponding diacetate, which can then be hydrolyzed to the aldehyde as discussed in section 3.1.

Electrophilic Aromatic Substitution on the Quinoxaline Core

Electrophilic aromatic substitution (EAS) on the quinoxaline ring system is generally difficult due to the deactivating nature of the two nitrogen atoms in the pyrazine ring. sgbaukrc.ac.in However, the benzene (B151609) portion of the molecule can still undergo electrophilic attack, albeit under forcing conditions. The directing effects of the existing substituents, the bromo group and the dibromomethyl group, will determine the position of the incoming electrophile.

The bromine atom is a deactivating but ortho-, para-directing group. The dibromomethyl group is also deactivating and meta-directing. The positions on the benzene ring are C-5, C-6, C-7, and C-8. With substituents at C-5 and C-8, the available positions for substitution are C-6 and C-7. The directing effects of the bromo and dibromomethyl groups would likely lead to a mixture of products, with substitution at C-6 being influenced by the ortho-directing bromo group and substitution at C-7 being influenced by the meta-directing dibromomethyl group.

A common EAS reaction is nitration, which typically employs a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.com In the case of this compound, this reaction would be expected to be sluggish and may require high temperatures, potentially leading to a mixture of the 6-nitro and 7-nitro isomers.

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄5-Bromo-8-(dibromomethyl)-6-nitroquinoxaline and 5-Bromo-8-(dibromomethyl)-7-nitroquinoxaline
HalogenationBr₂, FeBr₃Mixture of polyhalogenated products

Rearrangement and Cyclization Reactions of this compound

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly if the dibromomethyl group is first converted into a more reactive functionality.

For example, if the dibromomethyl group is converted to an aldehyde (5-bromoquinoxaline-8-carbaldehyde), this aldehyde could then participate in intramolecular cyclization reactions. If a suitable nucleophile were introduced at the C-5 position (replacing the bromine via SNAr), a subsequent intramolecular reaction with the aldehyde at C-8 could lead to the formation of a new fused ring system.

Another possibility involves the formation of a carbene or a related reactive intermediate from the dibromomethyl group, which could then undergo intramolecular C-H insertion or other cyclization pathways. However, such reactions are highly speculative without experimental evidence. There are reports of intramolecular electrophilic cyclization of quinoxaline derivatives to form fused thieno[2,3-b]quinoxaline structures. researchgate.net Similarly, intramolecular quaternization reactions of substituted acetanilides have been shown to produce quinoxaline derivatives. rsc.org These examples suggest that with appropriate functional group manipulation, this compound could serve as a precursor to novel polycyclic heterocyclic systems.

Mechanistic Investigations of Complex Reaction Systems

Mechanistic studies of systems related to this compound focus on understanding the pathways of nucleophilic substitution, transition-metal-catalyzed cross-coupling, and the transformation of the dibromomethyl group. The electron-withdrawing nature of the pyrazine ring in the quinoxaline system significantly influences the reactivity of the entire molecule. numberanalytics.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group

The bromo substituent at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). The quinoxaline ring, being a heteroaromatic system with two nitrogen atoms, is electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. wikipedia.orgorgosolver.com This effect is crucial for the stabilization of the negatively charged intermediate.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. masterorganicchemistry.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the aromatic system and, importantly, onto the electron-withdrawing nitrogen atoms of the quinoxaline ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group.

The reaction is facilitated by strong electron-withdrawing groups, and the quinoxaline nucleus itself serves this purpose. wikipedia.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (NaOCH₃)5-Methoxy-8-(dibromomethyl)quinoxaline
AmineAmmonia (NH₃), Piperidine5-Amino-8-(dibromomethyl)quinoxaline
ThiolateSodium thiophenoxide (NaSPh)5-(Phenylthio)-8-(dibromomethyl)quinoxaline

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly relevant. nih.gov

The general catalytic cycle for these reactions involves:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the quinoxaline, forming a palladium(II) intermediate.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): Another reactant (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

These reactions offer a versatile platform for elaborating the quinoxaline scaffold. nih.gov

Table 2: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedCatalyst Example
Suzuki CouplingArylboronic acidC-C (Aryl-Aryl)Pd(PPh₃)₄
Heck CouplingAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂
Sonogashira CouplingTerminal alkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂, CuI
Buchwald-HartwigAmineC-NPd₂(dba)₃, BINAP

Hydrolysis of the Dibromomethyl Group

The 8-(dibromomethyl) group is a geminal dihalide and is expected to undergo hydrolysis to yield the corresponding aldehyde, 5-bromo-8-formylquinoxaline. This transformation is typically carried out under acidic or sometimes neutral aqueous conditions. youtube.comnih.govpearson.com

The mechanism likely proceeds through an SN1-type pathway due to the potential for forming a resonance-stabilized benzylic-type carbocation.

Formation of a Carbocation: One of the bromide ions departs, assisted by a polar solvent, to form a secondary carbocation. This cation is stabilized by resonance with the quinoxaline ring system.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation. youtube.com

Deprotonation: Loss of a proton from the attached water molecule yields a bromohydrin intermediate.

Repeat of the Process: The second bromide ion departs, and a subsequent nucleophilic attack by water followed by deprotonation leads to a gem-diol.

Dehydration: The gem-diol is generally unstable and readily loses a molecule of water to form the stable carbonyl group of the aldehyde.

Table 3: Mechanistic Steps for the Hydrolysis of the Dibromomethyl Group

StepDescriptionIntermediate/Product
1Departure of a bromide ion.α-bromocarbocation
2Nucleophilic attack by water.Protonated bromohydrin
3Deprotonation.Bromohydrin
4Formation of a gem-diol.Geminal diol
5Dehydration.5-Bromo-8-formylquinoxaline

Spectroscopic and Structural Elucidation of 5 Bromo 8 Dibromomethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy stands as an essential tool for elucidating the molecular structure of 5-Bromo-8-(dibromomethyl)quinoxaline in solution. Through a series of 1D and 2D NMR experiments, it is possible to assign every proton and carbon atom, confirming the connectivity and substitution pattern of the quinoxaline (B1680401) core.

The ¹H NMR spectrum provides the initial information regarding the proton environments within the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring and a unique signal for the proton of the dibromomethyl group. Due to the electron-withdrawing nature of the two bromine atoms, the dibromomethyl proton (-CHBr₂) is anticipated to appear at a significantly downfield chemical shift, likely as a sharp singlet. The remaining protons on the heterocyclic and benzene (B151609) portions of the quinoxaline system would appear as doublets or multiplets, with their chemical shifts and coupling constants being influenced by the bromine and dibromomethyl substituents.

The ¹³C NMR spectrum reveals the carbon framework. Each chemically non-equivalent carbon atom in this compound will produce a separate signal. The carbon atom of the dibromomethyl group is expected to have a characteristic chemical shift. The carbons directly bonded to the bromine atom (C-5) and the dibromomethyl group (C-8) will be influenced by these substituents, as will the other carbons throughout the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on established principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~8.9Doublet (d)~4.5
H-3~8.7Doublet (d)~4.5
H-6~8.0Doublet (d)~7.5
H-7~7.8Doublet (d)~7.5
-CHBr₂~7.4Singlet (s)N/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on established principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

Assignment Predicted Chemical Shift (δ, ppm)
C-2~148
C-3~146
C-4a~141
C-5~120
C-6~135
C-7~132
C-8~138
C-8a~140
-CHBr₂~35

To confirm the assignments made from 1D NMR and to establish the precise connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, COSY would show a clear correlation between H-2 and H-3, and another between H-6 and H-7, confirming their adjacency on the quinoxaline rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the signals for C-2, C-3, C-6, C-7, and the -CHBr₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of bonding. For a planar molecule like this, NOESY would confirm the spatial proximity of adjacent protons, such as H-7 and the -CHBr₂ proton.

The HMBC spectrum is particularly powerful for confirming the regiochemistry of the substituents. The proton of the dibromomethyl group at C-8 would show a three-bond correlation (³JCH) to the C-7 carbon and a two-bond correlation (²JCH) to the C-8a carbon. Furthermore, the H-7 proton would exhibit a three-bond correlation to the bromine-substituted C-5. These specific long-range correlations provide unequivocal proof of the 5-bromo and 8-(dibromomethyl) substitution pattern, leaving no ambiguity in the structural assignment.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise atomic arrangement in the solid state, offering definitive data on bond lengths, bond angles, and intermolecular interactions.

By growing a suitable single crystal of this compound and analyzing its diffraction of an X-ray beam, a complete three-dimensional model of the molecule can be generated. This analysis would provide highly accurate measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-H) and bond angles, confirming the planarity of the quinoxaline ring system and the tetrahedral geometry of the dibromomethyl carbon. The resulting crystallographic data would be the gold standard for structural verification.

Table 3: Representative Crystallographic Data for a Substituted Heterocyclic Compound This table presents typical data that could be expected from a single-crystal X-ray analysis of a compound similar to this compound, as specific experimental data is not publicly available.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.25
c (Å)16.50
β (°)98.5
Volume (ų)1365
Z (molecules/unit cell)4
R-factor< 0.05

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes. For this compound, these techniques are essential for confirming the presence of the quinoxaline core, the aromatic C-H bonds, the dibromomethyl group, and the carbon-bromine bonds.

The FT-IR and Raman spectra are expected to display several characteristic bands. The high-frequency region is dominated by C-H stretching vibrations. Aromatic C-H stretches from the quinoxaline ring typically appear just above 3000 cm⁻¹, while the C-H stretch from the dibromomethyl (-CHBr₂) group is expected in the 2900-3000 cm⁻¹ range. uci.edu

The fingerprint region (below 1650 cm⁻¹) is particularly informative. Vibrations corresponding to the quinoxaline ring, which involve coupled C=C and C=N stretching modes, are expected between 1450 and 1620 cm⁻¹. researchgate.net The substitution pattern on the benzene portion of the quinoxaline core influences the exact position and intensity of these bands.

The presence of three bromine atoms gives rise to characteristic low-frequency vibrations. The C-Br stretching mode for the bromine atom attached directly to the aromatic ring is anticipated in the 500-650 cm⁻¹ region. The C-Br stretches from the dibromomethyl group are also expected in a similar, and potentially overlapping, region of the spectrum, generally between 500 and 700 cm⁻¹. These modes are often more prominent in the Raman spectrum than in the FT-IR spectrum.

Table 1: Predicted Vibrational Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3020 - 3100 FT-IR, Raman
Aliphatic C-H Stretch (-CHBr₂) 2900 - 3000 FT-IR, Raman
Quinoxaline Ring (C=C, C=N) Stretch 1450 - 1620 FT-IR, Raman
C-H Bend (-CHBr₂) 1350 - 1450 FT-IR
Aromatic C-Br Stretch 500 - 650 Raman, FT-IR

Note: This table is based on typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The quinoxaline ring system is a chromophore that absorbs light in the UV region. The absorption spectrum of this compound is expected to be characterized by intense absorptions arising from π → π* transitions within the aromatic system. libretexts.org

For the parent quinoxaline molecule, characteristic absorption bands are observed around 300-350 nm. nist.gov The introduction of a bromine atom and a dibromomethyl group onto the benzene ring can influence the electronic properties and thus the absorption maxima (λ_max). Halogen substitution on an aromatic ring often results in a bathochromic (red) shift of the absorption bands. For instance, studies on other 5,8-dibromoquinoxaline derivatives show absorption maxima in the 320-360 nm range. researchgate.net The electronic transitions are typically of the π → π* type, which are high-energy transitions resulting in strong absorption bands. libretexts.org Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be present but could be masked by the stronger π → π* bands.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)
π → π* ~320 - 360 High

Note: This table is predictive, based on data from structurally similar quinoxaline derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₉H₅Br₃N₂), MS is particularly useful due to the distinct isotopic signature of bromine.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~51% and ~49%, respectively). A molecule containing three bromine atoms will therefore exhibit a characteristic cluster of isotopic peaks for the molecular ion (M⁺) and its fragments. The cluster will include peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. neu.edu.tr

The calculated monoisotopic mass of C₉H₅⁷⁹Br₃N₂ is 415.8009 Da. The molecular ion cluster would be centered around this mass.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ion Calculated m/z Relative Intensity (%)
[M]⁺ 415.80 ~25
[M+2]⁺ 417.80 ~75
[M+4]⁺ 419.79 ~75

Note: The molecular formula used for calculation is C₉H₅Br₃N₂. Intensities are approximate.

The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several predictable pathways. A primary fragmentation step is often the loss of a bromine radical (Br•) from the dibromomethyl group, which is a relatively weak point in the structure. Subsequent losses of the remaining bromine atoms or the entire dibromomethyl group are also expected.

Common fragmentation pathways include:

Loss of a bromine atom: [M - Br]⁺

Successive loss of bromine atoms

Loss of HBr: [M - HBr]⁺

Cleavage of the C-C bond to lose the -CHBr₂ radical: [M - CHBr₂]⁺

Fragmentation of the quinoxaline ring at higher energies.

Analysis of these fragments allows for the confirmation of the molecular structure. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov In its neutral, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce a signal.

However, EPR spectroscopy would be an essential tool to study radical species derived from this compound. Radical anions or cations of this compound could potentially be generated through chemical or electrochemical reduction/oxidation, or via photochemical processes. mdpi.comresearchgate.net

If a radical anion were formed (e.g., by adding an electron to the π-system), the EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's structure would be determined by hyperfine coupling, which is the interaction of the unpaired electron with magnetic nuclei in the molecule. illinois.edu

For the radical anion of this compound, hyperfine coupling would be expected with:

The two ¹⁴N nuclei (nuclear spin I = 1) of the quinoxaline ring.

The protons on the aromatic ring and the dibromomethyl group (¹H, I = 1/2).

The bromine nuclei (⁷⁹Br and ⁸¹Br, both I = 3/2), although coupling to halogens can sometimes lead to line broadening that obscures finer details.

The resulting spectrum would be complex, but its analysis, often aided by computational simulations, could map the spin distribution and identify the molecular orbital occupied by the unpaired electron. cdnsciencepub.com This information is crucial for understanding the molecule's redox behavior and its potential to participate in radical-mediated reactions.

Table 4: Nuclei with Potential for Hyperfine Coupling in the Radical Anion of this compound

Nucleus Nuclear Spin (I) Number of Nuclei
¹⁴N 1 2
¹H 1/2 5
⁷⁹Br 3/2 3 (Isotopologue dependent)

Electrochemical Behavior and Redox Properties of 5 Bromo 8 Dibromomethyl Quinoxaline

Cyclic Voltammetry Studies in Various Media

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule. For 5-Bromo-8-(dibromomethyl)quinoxaline, the electrochemical response would be dictated by the quinoxaline (B1680401) ring system and influenced by the bromo and dibromomethyl substituents.

Investigation of Reversible and Irreversible Redox Processes

The quinoxaline moiety is known to undergo reversible one-electron reduction to form a stable radical anion. abechem.com This process is centered on the pyrazine (B50134) ring of the quinoxaline system. Subsequent reduction steps are typically irreversible, involving the addition of a second electron and potential follow-up chemical reactions.

The presence of the electron-withdrawing bromo and dibromomethyl groups at the 5 and 8 positions, respectively, is expected to make the quinoxaline ring more electron-deficient. This would likely shift the reduction potential to less negative values compared to unsubstituted quinoxaline, making the compound easier to reduce. The initial one-electron reduction to the radical anion is predicted to remain a reversible process. However, the stability of this radical anion could be influenced by the substituents.

The dibromomethyl group could potentially undergo irreversible reductive cleavage of the carbon-bromine bonds at more negative potentials. This would be observed as an irreversible peak in the cyclic voltammogram.

Impact of Solvent and Protonation on Electrochemical Responses

The choice of solvent is crucial in electrochemical studies as it can affect the stability of the generated radical ions and the potentials at which redox events occur. In aprotic media, such as acetonitrile or dimethylformamide, the radical anion of this compound is expected to be relatively stable, allowing for the observation of a reversible reduction wave.

In protic media, or upon the addition of a proton source, the electrochemical behavior is anticipated to become more complex. The radical anion could be protonated, leading to a multi-electron, multi-proton reduction process. abechem.com This would likely result in the disappearance of the reversible wave and the appearance of a new, irreversible peak at a less negative potential. Protonation generally facilitates the reduction of the quinoxaline fragment. abechem.com

Table 1: Predicted Cyclic Voltammetry Data for this compound

Medium Predicted Epc (V vs. ref) Predicted Epa (V vs. ref) Process Type Notes
Aprotic (e.g., ACN)-0.8 to -1.2Corresponding to EpcReversibleFormation of the radical anion.
Aprotic (e.g., ACN)> -1.5N/AIrreversiblePotential reduction of the dibromomethyl group.
Protic (e.g., H2O/EtOH)-0.6 to -1.0N/AIrreversibleProton-coupled electron transfer.

Note: The potential values are hypothetical and for illustrative purposes only, based on general trends for substituted quinoxalines.

Electron Transfer Mechanisms and Radical Anion Formation

The primary electron transfer event for this compound is the formation of its radical anion via a single-electron transfer. abechem.com The unpaired electron in this radical anion would be delocalized over the π-system of the quinoxaline ring. The electron-withdrawing nature of the bromine and dibromomethyl substituents would help to stabilize this radical anion.

The general mechanism can be depicted as:

Quinoxaline-Br(CBr2H) + e- ⇌ [Quinoxaline-Br(CBr2H)]•-

Further reduction could lead to the formation of a dianion, although this is often an unstable species that may undergo rapid chemical reactions. The electron transfer to the dibromomethyl group would likely proceed via a dissociative electron transfer mechanism, leading to the cleavage of a C-Br bond and the formation of a bromomethyl radical and a bromide ion.

Correlation between Electrochemical Reduction Potentials and Electronic Structure

A direct correlation exists between the electrochemical reduction potential of quinoxaline derivatives and their electronic structure. abechem.com Specifically, the reduction potential is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy corresponds to a less negative reduction potential, indicating that the compound is more easily reduced.

For this compound, the presence of the electronegative bromine atoms on both the aromatic ring and the methyl group will lower the energy of the LUMO. This is due to the inductive electron-withdrawing effect of the halogens. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the LUMO energy and predict the reduction potential. A linear correlation between the experimentally determined reduction potentials and the calculated LUMO energies has been observed for other series of quinoxaline derivatives. abechem.com

Electrogenerated Chemiluminescence (ECL) Phenomena

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. For quinoxaline derivatives, ECL can be generated through the annihilation reaction between the electrogenerated radical anion and a radical cation. utexas.edu

The feasibility of this compound exhibiting ECL would depend on several factors:

Formation of a stable radical anion: As discussed, this is expected to be a primary electrochemical process.

Formation of a radical cation: The oxidation of the quinoxaline ring to a radical cation would be required. The presence of the electron-withdrawing groups would make oxidation more difficult, shifting the oxidation potential to more positive values.

Energy of the annihilation reaction: The energy released during the electron transfer reaction between the radical anion and radical cation must be sufficient to populate an excited state of the parent molecule, which then emits light upon relaxation to the ground state.

Given the expected high oxidation potential, generating a stable radical cation might be challenging. Furthermore, potential side reactions involving the dibromomethyl group could quench any potential ECL emission. Therefore, it is uncertain whether this compound would be an efficient ECL emitter without experimental verification.

Photochemical Reactivity and Photoinduced Processes of 5 Bromo 8 Dibromomethyl Quinoxaline

Photochromism and Photodimerization Mechanisms

While some complex quinoxaline-based systems have been designed to exhibit photochromism, this phenomenon is not a characteristic photochemical pathway for simpler quinoxaline (B1680401) derivatives. For 5-Bromo-8-(dibromomethyl)quinoxaline, more direct photoreactions are anticipated.

One such potential reaction is photodimerization. Quinoxaline, being a diaza-analog of anthracene, may undergo [4+4] cycloaddition upon irradiation with UV light. This reaction typically occurs between an excited-state molecule and a ground-state molecule, leading to the formation of a cyclobutane-like dimer. The proposed mechanism involves the photoexcitation of one quinoxaline molecule to its first excited singlet state (S₁), followed by intersystem crossing to the triplet state (T₁). The longer lifetime of the triplet state allows it to interact with a ground-state molecule (S₀), forming a diradical intermediate that subsequently collapses to the stable dimer. The presence of bulky substituents, such as the dibromomethyl group at the 8-position, may introduce steric hindrance, potentially lowering the efficiency of this dimerization process compared to unsubstituted quinoxaline.

Excited State Properties and Deactivation Pathways

Upon absorption of ultraviolet light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The subsequent deactivation of the excited molecule can occur through several competing pathways:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, accompanied by the emission of a photon. Quinoxaline derivatives are known to be fluorescent.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is typically inefficient for rigid aromatic systems.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is significantly enhanced by the presence of the bromine atom at the 5-position due to the heavy-atom effect. The strong spin-orbit coupling facilitated by the heavy atom increases the probability of a spin-flip, making the population of the triplet state (T₁) a dominant deactivation pathway for the S₁ state.

Photochemical Reaction: The excited state molecule undergoes a chemical transformation, such as bond cleavage, as discussed below.

The primary deactivation pathways for this compound are expected to be efficient intersystem crossing to the triplet manifold and photochemical reaction via C-Br bond cleavage.

Table 1: Estimated Excited State Properties for this compound in a Non-polar Solvent
PropertySinglet State (S₁)Triplet State (T₁)
Energy (kcal/mol)~70-75~50-55
Typical Lifetime< 1 ns> 1 µs
Primary Deactivation PathwaysIntersystem Crossing (ISC), Fluorescence, PhotoreactionPhosphorescence, Photoreaction, Quenching

Photoinduced Generation of Reactive Intermediates

The dibromomethyl group at the 8-position represents the most photochemically labile part of the molecule. The carbon-bromine bond is significantly weaker than C-H or C-C bonds and is susceptible to homolytic cleavage upon photoexcitation. The most probable photoinduced process for this compound is the homolysis of one of the C-Br bonds in the dibromomethyl group.

Upon absorption of a photon, the excited molecule (likely from the T₁ state, given its longer lifetime and efficient population) can undergo C-Br bond scission to generate two radical intermediates: a 5-bromo-8-(bromomethyl)quinoxalinyl radical and a bromine atom (Br•).

This primary photochemical step initiates a cascade of potential secondary reactions. The highly reactive quinoxalinyl radical can abstract a hydrogen atom from a solvent molecule, dimerize, or react with molecular oxygen if present. The bromine atom can also engage in various radical reactions. In the presence of oxygen, excited states of quinoxaline derivatives can also generate reactive oxygen species (ROS) like the superoxide radical anion through electron transfer processes. mdpi.com

Investigation of Quantum Yields in Photochemical Transformations

The quantum yield (Φ) quantifies the efficiency of a photochemical process, defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For this compound, several quantum yields are pertinent:

Quantum Yield of Intersystem Crossing (Φ_ISC): Due to the heavy-atom effect of bromine, this value is expected to be high, likely approaching unity. This indicates that nearly every absorbed photon results in the formation of a triplet-state molecule.

Quantum Yield of Fluorescence (Φ_f): As intersystem crossing is the dominant deactivation pathway for the S₁ state, the quantum yield of fluorescence is expected to be very low.

Table 2: Plausible Quantum Yields (Φ) for Photoprocesses of this compound
Photochemical ProcessSymbolEstimated ValueGoverning Factor
Intersystem Crossing (S₁ → T₁)Φ_ISC> 0.9Heavy-atom effect (5-Bromo)
C-Br Bond HomolysisΦ_deg0.1 - 0.4Lability of the dibromomethyl group
FluorescenceΦ_f< 0.01Competition from efficient ISC

Influence of Substituents and Environmental Factors on Photochemical Stability

The photochemical stability of this compound is inherently low and is influenced by both its substituent pattern and its immediate environment.

Influence of Substituents:

5-Bromo Group: This substituent has a dual effect. It is an electron-withdrawing group, which modifies the energy of the excited states. More importantly, it acts as a heavy atom, promoting rapid and efficient intersystem crossing to the triplet state. Reactions occurring from the triplet state, such as radical formation, are therefore facilitated, which can decrease stability.

8-(dibromomethyl) Group: This is the primary site of photochemical weakness. The presence of two relatively weak C-Br bonds provides a low-energy pathway for photodegradation via radical formation, rendering the molecule highly susceptible to decomposition under UV irradiation.

Influence of Environmental Factors:

Solvent: The polarity and hydrogen-donating ability of the solvent can significantly affect stability. bris.ac.ukbris.ac.uk In hydrogen-donating solvents (e.g., alcohols, alkanes), the quinoxalinyl radical formed after C-Br bond cleavage can be readily scavenged by hydrogen abstraction, leading to a faster rate of parent compound consumption. Non-polar, aprotic solvents may favor radical dimerization or other pathways. Solvent polarity can also influence the relative energies of nπ* and ππ* excited states, which can alter deactivation pathways. nih.gov

Presence of Oxygen: Molecular oxygen is an efficient quencher of triplet excited states. This quenching can either return the quinoxaline molecule to its ground state (photophysical quenching) or lead to the formation of highly reactive singlet oxygen (¹O₂), which can then oxidize the quinoxaline or other molecules in the system. Oxygen can also trap the carbon-centered radical intermediate to form peroxy radicals, leading to a complex mixture of photooxidation products.

pH: In protic media, the pH can influence the electronic structure of the quinoxaline moiety. Protonation of the nitrogen atoms would significantly alter the absorption spectrum and the energies of the excited states, thereby changing the photochemical reactivity.

Advanced Applications in Materials Science and Chemical Innovation

5-Bromo-8-(dibromomethyl)quinoxaline as a Versatile Building Block in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis stems from the reactivity of its distinct functional groups. The bromine atom at the 5-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the construction of extended π-conjugated systems. The dibromomethyl group at the 8-position is a precursor to an aldehyde functionality through hydrolysis, or it can participate in reactions to form carbon-carbon bonds.

This dual reactivity allows for a stepwise and controlled functionalization of the quinoxaline (B1680401) core, enabling the synthesis of a diverse range of derivatives. For instance, the bromine atom can be replaced with an aryl or acetylenic group, while the dibromomethyl group can be converted into a formyl group, which can then undergo further reactions like Wittig or condensation reactions. This strategic functionalization is key to creating complex molecules for various applications. Quinoxaline derivatives, in general, are valuable intermediates in organic and medicinal chemistry. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
5-BromoSuzuki Coupling5-Aryl-8-(dibromomethyl)quinoxaline
5-BromoSonogashira Coupling5-Alkynyl-8-(dibromomethyl)quinoxaline
8-(Dibromomethyl)Hydrolysis5-Bromoquinoxaline-8-carbaldehyde
8-(Dibromomethyl)Reaction with Triphenylphosphine(5-Bromoquinoxalin-8-yl)methylphosphonium bromide

Development of Organic Semiconductors and Electroluminescent Materials

Quinoxaline derivatives are widely recognized for their electron-deficient nature, making them excellent candidates for n-type organic semiconductors and components in electroluminescent materials. mdpi.comd-nb.infonih.govbeilstein-journals.org The electron-withdrawing quinoxaline core can facilitate electron injection and transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 2: Predicted Electronic Properties of Polymers Incorporating the 5-Bromo-8-quinoxaline Moiety (Note: These are hypothetical values based on general trends for quinoxaline-based polymers and are for illustrative purposes only.)

PropertyPredicted Value RangeSignificance in Organic Electronics
Electron Affinity (EA)3.0 - 3.5 eVFacilitates electron injection from cathodes.
Ionization Potential (IP)5.8 - 6.2 eVDetermines the energy level of the highest occupied molecular orbital (HOMO).
Band Gap2.5 - 3.0 eVInfluences the color of emission in OLEDs and the absorption spectrum.
Electron Mobility10⁻⁵ - 10⁻³ cm²/VsA measure of how quickly an electron can move through the material.

Role in the Synthesis of Dyes and Advanced Chemical Materials

The quinoxaline moiety is a known chromophore, and its derivatives are utilized in the synthesis of various dyes. mdpi.com The extended π-system of the quinoxaline ring can be modified to absorb and emit light at different wavelengths. The functional groups on this compound provide handles to attach donor and acceptor groups, a common strategy in the design of push-pull dyes with strong intramolecular charge transfer (ICT) characteristics.

Such dyes have applications in various fields, including as sensitizers in dye-sensitized solar cells (DSSCs) and as fluorescent probes. The bromine atom can be functionalized to extend the conjugation and tune the color, while the dibromomethyl group can be converted to other functional groups to modulate the dye's properties. The synthesis of novel reactive dyes based on quinoxaline systems is an active area of research.

Application as Scaffolds for Anion Receptors and Supramolecular Architectures

The rigid and planar structure of the quinoxaline core makes it an excellent scaffold for the construction of anion receptors and other supramolecular architectures. mdpi.com The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, and by attaching appropriate recognition motifs, it is possible to create molecules that can selectively bind to specific anions.

This compound can serve as a starting point for the synthesis of such receptors. The functional groups allow for the introduction of hydrogen bond donors, such as amides or ureas, which can cooperate with the quinoxaline nitrogen atoms to create a well-defined binding pocket for anions. The development of quinoxaline-based building blocks for the synthesis of anion receptors is a topic of interest in supramolecular chemistry. mdpi.com

Potential as Chemically Controllable Switches and Sensing Agents

Molecules that can change their properties in response to external stimuli are of great interest for the development of chemical switches and sensors. Quinoxaline derivatives have been explored for such applications. mdpi.com The electronic properties of the quinoxaline ring can be sensitive to its chemical environment, and this can be exploited to design molecules that signal the presence of specific analytes.

The reactive sites on this compound could be used to attach moieties that can undergo a chemical reaction in the presence of a target analyte. This reaction could, in turn, alter the photophysical properties of the quinoxaline core, leading to a detectable change in color or fluorescence. For example, a reaction at the aldehyde derived from the dibromomethyl group could lead to a change in the conjugation of the system, providing a clear optical signal. Quinoxaline derivatives have been investigated as fluorescent sensors for the detection of various species.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-8-(dibromomethyl)quinoxaline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of quinoxaline precursors. A typical procedure involves dissolving the precursor (e.g., 2-substituted quinoxaline) in glacial acetic acid, followed by dropwise addition of bromine at 40–60°C. The reaction is stirred for 8–12 hours, quenched in ice-water, and purified via crystallization (ethanol yields 82% pure product) .
  • Critical Parameters : Temperature control (40–60°C) prevents side reactions, while excess bromine ensures complete dibromination. Lower yields occur if quenching is delayed or purification steps (e.g., column chromatography) are omitted .

Q. How is this compound characterized structurally and spectroscopically?

  • Techniques :

  • 1H/13C NMR : Peaks at δ 3.96–9.64 ppm (1H) and δ 56.97–164.48 ppm (13C) confirm substituent positions and isomerism .
  • IR Spectroscopy : Bands at 1735 cm⁻¹ (C=O) and 1632 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : Fragmentation patterns (m/z 382 as base peak) confirm molecular weight and stability .

Q. What initial biological screening models are used to evaluate its anticancer potential?

  • Models : Human non-small-cell lung cancer (NSCLC) and neuroblastoma cell lines are common in vitro systems. Bromo-substituted quinoxalines show IC₅₀ values <10 μM in NSCLC cells due to enhanced DNA intercalation and apoptosis induction .
  • Protocol : Cells are treated with 1–100 μM compound for 48–72 hours, followed by MTT assays. Positive controls (e.g., cisplatin) validate assay sensitivity .

Advanced Research Questions

Q. How does the dibromomethyl group at position 8 influence structure-activity relationships (SAR) compared to other substituents?

  • SAR Insights :

  • The dibromomethyl group enhances lipophilicity (LogP >3.5), improving membrane permeability and target binding .
  • Substitution at position 8 increases steric hindrance, reducing off-target effects in kinase inhibition assays .
  • Bromine atoms at positions 5 and 8 synergize to stabilize π-π stacking with DNA base pairs, critical for topoisomerase inhibition .

Q. What computational strategies predict binding modes of this compound with cancer-related proteins?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR or COX-2 active sites. The dibromomethyl group forms hydrophobic contacts with Leu694 (EGFR) or Val523 (COX-2) .
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability of protein-ligand complexes. RMSD <2 Å indicates stable binding .
    • Validation : Compare docking scores (e.g., binding energy <−8 kcal/mol) with experimental IC₅₀ values .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Analysis Framework :

  • Variable Sensitivity : Neuroblastoma cells (e.g., SH-SY5Y) may show resistance due to overexpression of efflux pumps (e.g., P-gp) .
  • Assay Conditions : Discrepancies in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability. Standardize protocols using CLSI guidelines .
  • Metabolic Stability : Liver microsome assays (e.g., human CYP3A4 metabolism) identify rapid degradation as a cause of false-negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.